molecular formula C21H18N2O2S2 B2772151 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide CAS No. 863511-74-4

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B2772151
CAS No.: 863511-74-4
M. Wt: 394.51
InChI Key: AHSMKLRISKJBCK-UHFFFAOYSA-N
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Description

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide is a complex organic compound that features a thiazole ring, a naphthalene ring, and a sulfonamide group. The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its versatility and presence in various biologically active molecules . The naphthalene ring is a polycyclic aromatic hydrocarbon, and the sulfonamide group is a functional group commonly found in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide typically involves the formation of the thiazole ring followed by its attachment to the naphthalene-2-sulfonamide moiety. One common method involves the cyclization of a 2-aminothiophenol derivative with a halogenated ketone to form the thiazole ring . This intermediate is then reacted with a naphthalene-2-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.

Mechanism of Action

The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions . These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c24-27(25,20-11-10-16-6-4-5-9-18(16)14-20)22-13-12-19-15-26-21(23-19)17-7-2-1-3-8-17/h1-11,14-15,22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSMKLRISKJBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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